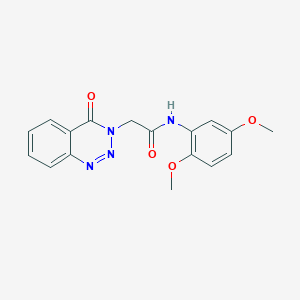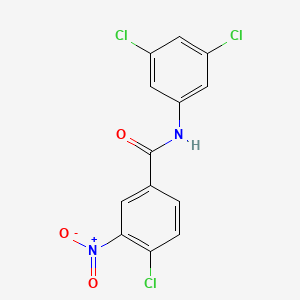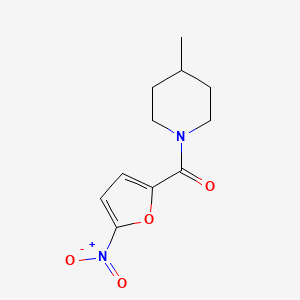![molecular formula C17H15Cl2N3O3 B11021457 (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11021457.png)
(4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, nitro, and piperazino groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, safety, and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects of similar compounds on biological systems .
Medicine
In medicine, (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone is investigated for its potential therapeutic properties. It is explored as a candidate for developing new drugs targeting specific diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone
- (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone
Uniqueness
What sets (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone apart from similar compounds is its dual chloro and nitro substitution combined with the piperazino group. This unique combination enhances its reactivity and potential for diverse applications in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C17H15Cl2N3O3 |
|---|---|
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
(4-chloro-3-nitrophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-2-1-3-14(11-13)20-6-8-21(9-7-20)17(23)12-4-5-15(19)16(10-12)22(24)25/h1-5,10-11H,6-9H2 |
InChI-Schlüssel |
DIZFNAIWFZCPCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11021375.png)
![8-methoxy-4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11021391.png)
![Dimethyl 5-({[1-(furan-2-ylcarbonyl)piperidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11021395.png)
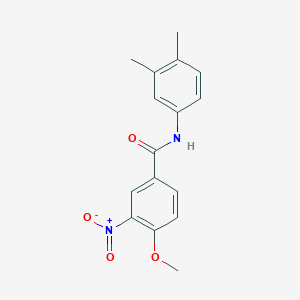

![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-valine](/img/structure/B11021419.png)
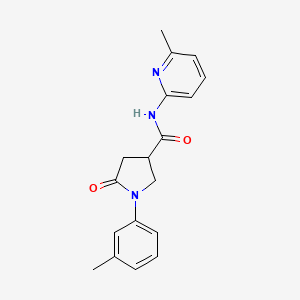
![Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate](/img/structure/B11021433.png)
![N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11021439.png)
![2-chloro-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11021441.png)
